molecular formula C15H15N5O3 B10925549 3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10925549
M. Wt: 313.31 g/mol
InChI Key: XNTBIBMMRFJWML-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a combination of methoxyphenyl, pyrazole, and oxadiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Hydroxyphenyl derivatives, carboxyphenyl derivatives.

    Reduction products: Aminophenyl derivatives.

    Substitution products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15N5O3/c1-20-11(6-7-17-20)9-16-14(21)15-18-13(19-23-15)10-4-3-5-12(8-10)22-2/h3-8H,9H2,1-2H3,(H,16,21)

InChI Key

XNTBIBMMRFJWML-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC

Origin of Product

United States

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